molecular formula C16H19ClN2O3 B2370846 Methyl (E)-4-[[1-(4-chlorophenyl)pyrrolidin-3-yl]methylamino]-4-oxobut-2-enoate CAS No. 2411322-99-9

Methyl (E)-4-[[1-(4-chlorophenyl)pyrrolidin-3-yl]methylamino]-4-oxobut-2-enoate

Cat. No. B2370846
CAS RN: 2411322-99-9
M. Wt: 322.79
InChI Key: OAYZMXOEIXXWNU-VOTSOKGWSA-N
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Description

Methyl (E)-4-[[1-(4-chlorophenyl)pyrrolidin-3-yl]methylamino]-4-oxobut-2-enoate, also known as JNJ-5207852, is a small molecule inhibitor of the dopamine D2 receptor. It has been extensively studied for its potential therapeutic effects in various neurological disorders, including schizophrenia, Parkinson’s disease, and addiction.

Mechanism of Action

Methyl (E)-4-[[1-(4-chlorophenyl)pyrrolidin-3-yl]methylamino]-4-oxobut-2-enoate acts as a selective antagonist of the dopamine D2 receptor, which is a key target for the treatment of neurological disorders. By blocking the activity of this receptor, Methyl (E)-4-[[1-(4-chlorophenyl)pyrrolidin-3-yl]methylamino]-4-oxobut-2-enoate can modulate the release of dopamine in the brain, which is involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
Methyl (E)-4-[[1-(4-chlorophenyl)pyrrolidin-3-yl]methylamino]-4-oxobut-2-enoate has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to reduce the levels of dopamine in the brain, which is thought to be responsible for its antipsychotic effects. It has also been shown to increase the levels of acetylcholine in the brain, which is involved in the regulation of attention and memory.

Advantages and Limitations for Lab Experiments

Methyl (E)-4-[[1-(4-chlorophenyl)pyrrolidin-3-yl]methylamino]-4-oxobut-2-enoate has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and manipulate in the lab. It has also been extensively studied in animal models, which provides a wealth of data for researchers to draw upon. However, there are also some limitations to its use in lab experiments. It has been shown to have off-target effects on other dopamine receptors, which can complicate data interpretation. It is also not yet clear whether its effects in animal models will translate to humans.

Future Directions

There are several future directions for research on Methyl (E)-4-[[1-(4-chlorophenyl)pyrrolidin-3-yl]methylamino]-4-oxobut-2-enoate. One area of focus is the development of more selective dopamine D2 receptor antagonists, which could reduce the risk of off-target effects. Another area of focus is the investigation of Methyl (E)-4-[[1-(4-chlorophenyl)pyrrolidin-3-yl]methylamino]-4-oxobut-2-enoate’s potential as a treatment for addiction, which could have significant clinical implications. Finally, there is ongoing research into the mechanism of action of Methyl (E)-4-[[1-(4-chlorophenyl)pyrrolidin-3-yl]methylamino]-4-oxobut-2-enoate, which could provide new insights into the regulation of dopamine signaling in the brain.
Conclusion:
Methyl (E)-4-[[1-(4-chlorophenyl)pyrrolidin-3-yl]methylamino]-4-oxobut-2-enoate is a small molecule inhibitor of the dopamine D2 receptor that has been extensively studied for its potential therapeutic effects in various neurological disorders. It has been shown to have antipsychotic effects in animal models of schizophrenia, as well as potential neuroprotective effects in Parkinson’s disease models. It has also been investigated for its potential as a treatment for addiction. While there are some limitations to its use in lab experiments, there are also several future directions for research on Methyl (E)-4-[[1-(4-chlorophenyl)pyrrolidin-3-yl]methylamino]-4-oxobut-2-enoate, including the development of more selective dopamine D2 receptor antagonists and investigation of its potential as a treatment for addiction.

Synthesis Methods

Methyl (E)-4-[[1-(4-chlorophenyl)pyrrolidin-3-yl]methylamino]-4-oxobut-2-enoate can be synthesized using a multi-step process involving the reaction of 4-chlorophenylpyrrolidine with methyl 4-oxobut-2-enoate in the presence of a base, followed by the reaction of the resulting product with methylamine. The final product is obtained after purification using column chromatography and recrystallization.

Scientific Research Applications

Methyl (E)-4-[[1-(4-chlorophenyl)pyrrolidin-3-yl]methylamino]-4-oxobut-2-enoate has been extensively studied for its potential therapeutic effects in various neurological disorders. It has been shown to have antipsychotic effects in animal models of schizophrenia, as well as potential neuroprotective effects in Parkinson’s disease models. It has also been investigated for its potential as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models.

properties

IUPAC Name

methyl (E)-4-[[1-(4-chlorophenyl)pyrrolidin-3-yl]methylamino]-4-oxobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O3/c1-22-16(21)7-6-15(20)18-10-12-8-9-19(11-12)14-4-2-13(17)3-5-14/h2-7,12H,8-11H2,1H3,(H,18,20)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYZMXOEIXXWNU-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC(=O)NCC1CCN(C1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C(=O)NCC1CCN(C1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (E)-4-[[1-(4-chlorophenyl)pyrrolidin-3-yl]methylamino]-4-oxobut-2-enoate

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